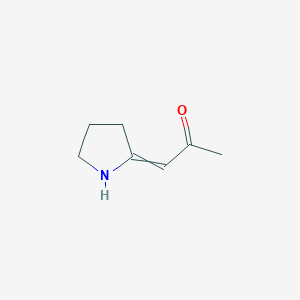
Fmoc-L-Val-OSu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-valine succinimidyl ester: (Fmoc-L-Val-OSu) is a derivative of valine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction with Fluorenylmethyloxycarbonyl Chloride: The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Reaction with 9-Fluorenylmethylsuccinimidyl Carbonate: Another common method involves reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide to form 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is then reacted with L-valine.
Industrial Production Methods: The industrial production of Fmoc-L-Val-OSu typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Fmoc-L-Val-OSu undergoes substitution reactions where the Fmoc group is removed by a base such as piperidine, forming dibenzofulvene and the free amine.
Common Reagents and Conditions:
Piperidine: Used for the removal of the Fmoc group during peptide synthesis.
Dichloromethane and N,N-Diisopropylethylamine: Used in the synthesis and purification processes.
Major Products Formed:
Dibenzofulvene: Formed during the deprotection of the Fmoc group.
L-Valine and Succinimide: Formed during hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-L-Val-OSu is extensively used in SPPS for the synthesis of peptides and proteins.
Biology and Medicine:
Proteomics Studies: The compound is used in the study of protein structures and functions.
Industry:
Pharmaceuticals: Used in the synthesis of peptide-based drugs and therapeutic agents.
Wirkmechanismus
Mechanism:
Protection of Amino Groups: Fmoc-L-Val-OSu protects the amino group of valine during peptide synthesis by forming a stable carbamate linkage.
Deprotection: The Fmoc group is removed by a base, leading to the formation of dibenzofulvene and the free amine.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide bond formation and deprotection during SPPS.
Vergleich Mit ähnlichen Verbindungen
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine succinimidyl ester
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-lysine succinimidyl ester
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-ornithine succinimidyl ester
Uniqueness:
Eigenschaften
Molekularformel |
C24H24N2O6 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate |
InChI |
InChI=1S/C24H24N2O6/c1-14(2)22(23(29)32-26-20(27)11-12-21(26)28)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3,(H,25,30)/t22-/m1/s1 |
InChI-Schlüssel |
JPJMNCROLRPFHI-JOCHJYFZSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Benzyloxy)-3-[4-(benzyloxy)butoxy]benzonitrile](/img/structure/B8545264.png)
![(2R)-1-Chloro-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol](/img/structure/B8545272.png)









![Carbamic acid,[2-amino-5-(2,2,2-trifluoroethoxy)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8545350.png)

![2-[(4-Amino-3,5-dichloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B8545357.png)
